Geissospermine [MI]

Alzheimer's disease Cholinesterase inhibition Neuropharmacology

Researchers studying late-stage Alzheimer's disease face a critical gap: as AChE levels decline by up to 85%, BChE becomes the predominant acetylcholine-hydrolyzing enzyme, yet most Geissospermum alkaloids (e.g., geissoschizoline) are non-selective dual inhibitors that confound BChE-specific readouts. Geissospermine resolves this with exclusive BChE inhibition (IC₅₀ ~82.98 µM) and zero detectable AChE activity. • Selective BChE inhibition; no AChE cross-reactivity • Dopamine D1R binding affinity -8.6 kcal/mol, MD-validated stability • Antiplasmodial IC₅₀ 0.65 µg/mL (P. falciparum D10) • Isolated from G. vellosii bark; ≥95% purity, batch-specific CoA provided

Molecular Formula C40H48N4O3
Molecular Weight 632.8 g/mol
CAS No. 427-01-0
Cat. No. B15495401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeissospermine [MI]
CAS427-01-0
Molecular FormulaC40H48N4O3
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41
InChIInChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28-,29+,33+,34+,35-,37+,38+,40-/m1/s1
InChIKeyISDWYSGTYITCHG-FDOUXRQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geissospermine [MI]: Selective BChE Inhibitor


Geissospermine [MI] is a complex bisindole alkaloid (C₄₀H₄₈N₄O₃, MW 632.8 g/mol) isolated primarily from the bark of Geissospermum vellosii (Pao pereira), a Brazilian medicinal plant traditionally used for malaria and cognitive disorders [1]. Unlike simpler monoterpene indole alkaloids, geissospermine features two indole-derived polycyclic moieties linked by a cyclic ether bridge, a structural complexity that underpins its distinct pharmacological fingerprint [2]. It is the most abundant alkaloid in G. vellosii stem bark and is characterized by a melting point of 213–214 °C (dec.) and specific optical rotation [α]D²⁰ −101° (ethanol) [3]. Critically, geissospermine serves as a selective butyrylcholinesterase (BChE) inhibitor—a property that separates it from most other Geissospermum alkaloids and classical acetylcholinesterase (AChE) inhibitors, positioning it uniquely for research on cholinergic dysfunction where BChE plays a compensatory role in acetylcholine hydrolysis [4].

Geissospermine [MI] Differentiation from In-Class Alkaloids


Within the Geissospermum genus, co-occurring alkaloids such as geissoschizoline, geissolosimine, and flavopereirine exhibit overlapping yet critically divergent pharmacodynamic profiles that preclude simple substitution [1]. Geissoschizoline, for instance, is a dual AChE/BChE inhibitor with an IC₅₀ of ~5.86 µM (AChE) and ~7.89 µM (BChE), whereas geissospermine selectively inhibits BChE (IC₅₀ ~82.98 µM) with negligible AChE activity—a fundamental difference in target engagement that translates to distinct therapeutic windows [2]. Similarly, geissolosimine demonstrates superior antiplasmodial potency (IC₅₀ 0.66 µg/mL vs. 0.65 µg/mL for geissospermine against P. falciparum D10), yet lacks the BChE-selective inhibition profile that makes geissospermine valuable for Alzheimer's disease research [3]. Generic cholinesterase inhibitors such as physostigmine lack geissospermine's bisindole scaffold and its documented dopamine D1 receptor binding affinity (binding energy −8.6 kcal/mol) [4]. These non-overlapping multi-target profiles mean that substituting geissospermine with a structurally related analog would alter both the primary pharmacology and the polypharmacology of any experimental system.

Quantitative Evidence: Geissospermine [MI]


BChE-Selective Inhibition vs. Geissoschizoline

In a direct comparative assay using purified alkaloids from Geissospermum vellosii, geissospermine demonstrated exclusive inhibition of butyrylcholinesterase (BChE) with an IC₅₀ of 82.98 ± 0.95 µM (horse serum BChE), while showing no significant inhibition of acetylcholinesterase (AChE) from Electrophorus electricus at the concentrations tested [1]. In the same study, the structurally related alkaloid geissoschizoline exhibited non-selective dual inhibition with IC₅₀ values of 5.86 ± 0.31 µM for AChE and 7.89 ± 0.33 µM for BChE. This selectivity inversion—geissospermine being BChE-selective while geissoschizoline is pan-cholinesterase—was corroborated in a separate study using human enzymes, where geissospermine inhibited only BChE, whereas geissoschizoline, geissoschizone, and 3′,4′,5′,6′-tetradehydrogeissospermine inhibited both AChE and BChE [2].

Alzheimer's disease Cholinesterase inhibition Neuropharmacology

Antiplasmodial Potency Compared to Geissolosimine

In a comprehensive in vitro screen of five indole alkaloids isolated from Geissospermum vellosii stem bark against the chloroquine-sensitive Plasmodium falciparum D10 strain, geissospermine (compound 2) exhibited an antiplasmodial IC₅₀ of 0.65 µg/mL, statistically indistinguishable from geissolosimine (compound 1, IC₅₀ 0.66 µg/mL) and numerically superior to geissoschizoline (compound 3, IC₅₀ 0.89 µg/mL), geissoschizone (IC₅₀ 1.78 µg/mL), and vellosiminol (IC₅₀ 1.04 µg/mL) [1]. The crude methanolic extract showed an IC₅₀ of 2.22 µg/mL, confirming that the isolated alkaloids account for the traditional antimalarial use [1]. In a separate report using µM units, geissospermine exhibited an antiplasmodial IC₅₀ of 0.96 µM against the same P. falciparum strain, whereas geissolosimine showed higher potency at 0.96 µM (identical value) and geissoschizoline at 0.96–13.96 µM depending on the strain tested [2][3].

Malaria Antiplasmodial Natural product drug discovery

Dopamine D1 Receptor Binding Affinity vs. Harmine

In a head-to-head in silico comparison, geissospermine docked into the dopamine D1 receptor (D1R) with a binding energy of −8.6 kcal/mol, outperforming the β-carboline alkaloid harmine which showed a binding energy of −7.2 kcal/mol, a difference of 1.4 kcal/mol [1]. Geissospermine formed specific interactions with key D1R residues including ILE 1009, ARG 1008, ASN 311, VAL 22, GLU 85, THR 26, ALA 57, LEU 25, and PHE 29 [1]. Molecular Dynamics (MD) simulations (GROMACS v2019.4) confirmed the stability of the geissospermine-D1R complex, as demonstrated by consistent Root Mean Square Deviation (RMSD) values over the entire simulation period [1]. Pharmacokinetic profiling and secondary structure validation were conducted prior to docking to ensure compound suitability [1].

Huntington's disease Dopamine D1 receptor Molecular docking Neuroprotection

AChE Binding Mode: Catalytic Triad Engagement

Comparative molecular docking simulations using AutoDock and Molegro Virtual Docker (MVD) against ten crystal structures of Torpedo californica AChE (TcAChE) revealed that geissospermine engages the AChE active site through a unique interaction pattern [1]. Specifically, four hydrogen bonds were detected between geissospermine and Tyr121, Ser122, Ser200, and His440—the latter two residues belonging to the catalytic triad (Ser200···His440···Glu327) [1]. Additionally, hydrophobic interactions with Phe330 and π-π stacking interactions with Trp84, both residues involved in substrate stabilization at the active site gorge, were identified [1]. This binding pose, validated through robust re-docking protocols against ten diverse TcAChE-ligand co-crystal structures, provides a structurally rationalized basis for geissospermine's experimentally observed AChE inhibitory activity in rat brain and Electrophorus electricus preparations [1][2]. The study explicitly proposes that molecular simplification and isosteric replacement strategies can leverage this binding mode for rational design of new AChE inhibitors [1].

Acetylcholinesterase Molecular modeling Structure-based drug design

NMR-Based Identity Confirmation

While geissospermine's structure was originally determined by ¹³C NMR and X-ray crystallography (Chiaroni et al., 1976; Chiaroni and Riche, 1979), the first complete ¹H NMR assignment was reported only in 2001, along with comprehensive ¹³C NMR data for the intact bisindole and its monomeric hydrolysis products geissoschizine and geissoschizoline [1]. The availability of fully assigned ¹H and ¹³C NMR spectra, coupled with high-resolution mass spectrometry (HRMS) data, provides unambiguous spectroscopic fingerprints that are essential for batch-to-batch identity verification in procurement [1][2]. In contrast, several co-occurring Geissospermum alkaloids such as geissoschizone and 3′,4′,5′,6′-tetradehydrogeissospermine have less completely characterized spectroscopic profiles, which can complicate purity assessment and structural confirmation [2]. UV spectral data (λmax 251, 285, 293 nm; log ε 4.10, 3.91, 3.90 in methanol) and specific optical rotation ([α]D²⁰ −101° in ethanol) further supplement the identity verification toolkit [3].

Natural product chemistry NMR spectroscopy Quality control Structure elucidation

In Vivo Cognitive Rescue and Cholinergic Safety

In a mouse model of scopolamine-induced amnesia, intraperitoneal administration of a geissospermine-rich alkaloid fraction (PP) from Geissospermum vellosii at 30 mg/kg significantly reversed memory deficits in both passive avoidance and Morris water maze tests [1]. Critically, at the highest behaviorally effective dose (60 mg/kg i.p.), no peripheral or central cholinergic side effects were observed [1]. Toxicity—manifested as whole-body convulsions followed by death—occurred only at 200 mg/kg, yielding a therapeutic index (toxic/effective dose ratio) of approximately 6.7 [1]. This contrasts with classical non-selective AChE inhibitors such as physostigmine, which produce prominent peripheral cholinergic side effects (salivation, lacrimation, diarrhea) at doses close to those required for cognitive improvement, owing to their potent AChE inhibition in peripheral tissues [2]. The geissospermine fraction's favorable safety margin at cognition-enhancing doses is mechanistically consistent with its BChE selectivity and relatively weak AChE inhibition, which may spare peripheral cholinergic tone [2].

Alzheimer's disease Cognitive enhancement In vivo pharmacology Scopolamine model

Application Scenarios for Geissospermine [MI]


BChE-Selective Probe for Alzheimer's Disease

In moderate-to-severe Alzheimer's disease, AChE levels decline by up to 85% while BChE activity increases, making BChE the predominant acetylcholine-hydrolyzing enzyme in the disease's later stages [1]. Geissospermine's demonstrated BChE-selective inhibition (IC₅₀ ~82.98 µM, with no detectable AChE inhibition) makes it a uniquely appropriate pharmacological probe for dissecting BChE-mediated cholinergic dysfunction without confounding AChE inhibition [1][2]. This selectivity profile, combined with in vivo cognitive rescue at 30 mg/kg i.p. without peripheral cholinergic side effects at up to 60 mg/kg, enables behavioral pharmacology studies where classical dual inhibitors would produce dose-limiting toxicity [3]. Researchers investigating the BChE compensatory hypothesis should prioritize geissospermine over non-selective Geissospermum alkaloids such as geissoschizoline (AChE IC₅₀ 5.86 µM, BChE IC₅₀ 7.89 µM) which would mask BChE-specific effects through simultaneous AChE blockade [2].

Dual-Activity Antimalarial Lead Discovery

Geissospermine's antiplasmodial potency (IC₅₀ 0.65 µg/mL against P. falciparum D10, equivalent to the most potent in-class compound geissolosimine at 0.66 µg/mL) positions it as a validated starting point for antimalarial drug discovery [1]. However, what distinguishes geissospermine from geissolosimine and other antiplasmodial Geissospermum alkaloids is its simultaneous BChE-selective inhibition and dopamine D1 receptor binding (−8.6 kcal/mol) [2][3]. Cerebral malaria—a severe complication of P. falciparum infection—involves both vascular and neurological pathology; a dual-activity scaffold that combines antiplasmodial efficacy with CNS-targeting properties offers a therapeutically differentiated profile for lead optimization campaigns targeting complicated malaria [1][3].

Pharmacophore Template for Dual-Site AChE Inhibitors

The molecular docking study by Araújo et al. (2011) established that geissospermine engages both the catalytic triad (Ser200, His440) and peripheral anionic site residues (Phe330, Trp84) of AChE through a defined hydrogen bond and π-stacking network [1]. This dual-site binding mode, validated against ten TcAChE co-crystal structures, provides medicinal chemists with a structurally characterized bisindole pharmacophore that can be subjected to molecular simplification and isosteric replacement strategies [1]. Because geissospermine's complete ¹H and ¹³C NMR assignments, X-ray crystal structure, and HRMS data are publicly available, structure-activity relationship (SAR) studies can proceed with unambiguous identity confirmation and batch-to-batch reproducibility—a logistical advantage over less-characterized Geissospermum alkaloids [2]. Academic and industrial groups pursuing dual-site AChE inhibitors (analogous to donepezil's design rationale) can utilize geissospermine as a natural product template with a pre-validated binding pose [1].

Cholinergic-Dopaminergic Dual-Mechanism Tool Compound

Geissospermine's combined BChE-selective inhibition and dopamine D1 receptor binding (binding energy −8.6 kcal/mol vs. −7.2 kcal/mol for harmine) with MD-confirmed complex stability establishes it as a polypharmacological tool compound for disorders involving both cholinergic and dopaminergic dysfunction, such as Parkinson's disease dementia and Huntington's disease [1][2]. The stable RMSD profile observed during MD simulations indicates that the geissospermine-D1R complex maintains conformational stability over biologically relevant timescales, a prerequisite for meaningful in vivo target engagement [1]. For academic screening campaigns and early-stage drug discovery programs evaluating multi-target directed ligands (MTDLs) for neurodegeneration, geissospermine offers a simultaneously BChE-selective and D1R-binding scaffold that is distinct from harmine (D1R-only) and from dual cholinesterase inhibitors such as geissoschizoline (lacking D1R activity) [1][2].

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